Methyl 2-(2-acetylimino-6-methoxy-1,3-benzothiazol-3-yl)acetate
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Description
Methyl 2-(2-acetylimino-6-methoxy-1,3-benzothiazol-3-yl)acetate, commonly known as MAMA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MAMA belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including “Methyl 2-(2-acetylimino-6-methoxy-1,3-benzothiazol-3-yl)acetate”, have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Green Chemistry
Benzothiazole compounds have been synthesized using green chemistry methods . This includes the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Biochemistry and Medicinal Chemistry
Benzothiazoles play an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are used in the synthesis of various bioactive compounds.
Anti-Cancer Compounds
Benzothiazole derivatives have shown anti-cancer properties . They have been used in the development of new anti-cancer drugs.
Anti-Bacterial Compounds
Benzothiazole derivatives have also shown anti-bacterial properties . They have been used in the development of new anti-bacterial drugs.
Anti-Diabetic Compounds
Benzothiazole derivatives have shown anti-diabetic properties . They have been used in the development of new anti-diabetic drugs.
properties
IUPAC Name |
methyl 2-(2-acetylimino-6-methoxy-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-8(16)14-13-15(7-12(17)19-3)10-5-4-9(18-2)6-11(10)20-13/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRRGUYVJKXHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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